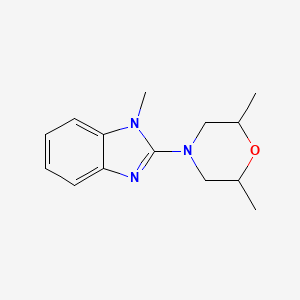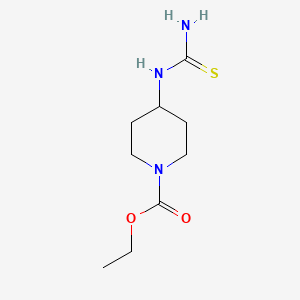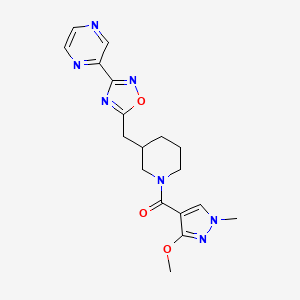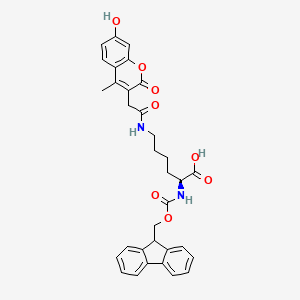
2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine” is a chemical compound with the molecular formula C6H13NO . It is also known by other names such as 2,6-Dimethylmorpholine, 2,6-Dimethyl-2,3,5,6-tetrahydro-4H-1,4-oxazine, 2,6-Dimethylmorfolin, and Dimethylmorpholine .
Synthesis Analysis
The synthesis of benzimidazole derivatives, which includes “2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine”, can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . Another method involves the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid .Molecular Structure Analysis
The molecular structure of “2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
“2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine” reacts with oxidizing agents . It neutralizes acids in exothermic reactions to form salts plus water .Physical And Chemical Properties Analysis
“2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine” is a clear liquid . It has a molecular weight of 115.1735 .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The synthesis of structurally related compounds involving benzimidazole and morpholine derivatives has been a focal point of research due to their intriguing chemical properties and potential applications. For example, the synthesis and crystal structure analysis of 1‐[2‐(5‐Nitro‐1H‐benzimidazol‐1-yl)ethyl]morpholinium chloride were explored, highlighting the compound's intramolecular and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications in material science and pharmaceuticals (Akkurt et al., 2005).
Enhancement of Ethanol Production
In the field of renewable energy, novel morpholinium ionic liquids, including compounds structurally related to 2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine, have been synthesized and applied for the pretreatment of rice straw to enhance ethanol production. These compounds offer lower toxicity and cost compared to traditional solvents, presenting a promising avenue for improving the efficiency and sustainability of biofuel production (Kahani et al., 2017).
Antioxidant and Antiradical Activity
Research has also delved into the antioxidant and antiradical activities of benzimidazole derivatives. A study focusing on N9-substituted 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles, which share a structural motif with 2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine, demonstrated significant inhibitory activity against lipid peroxidation and radical cation decolorization. These findings suggest potential applications in developing new antioxidant agents (Spasov et al., 2022).
Development of Polymer Electrolytes
Morpholinium-functionalized polymers have been introduced for applications in electrochemical devices, such as fuel cells. These novel anion-exchange membranes exhibit enhanced chemical stability and ion conductivity, making them suitable for use in alkaline fuel cells. The incorporation of morpholinium groups into polymer matrices indicates the versatility of morpholine derivatives in materials science, particularly in developing high-performance polymer electrolytes (Morandi et al., 2015).
Synthesis of Bioactive Compounds
Furthermore, benzimidazole and morpholine derivatives have been synthesized for their potential bioactive properties. For instance, compounds with the morpholine moiety have shown excellent antifungal activity, surpassing traditional fungicides. This highlights the significance of morpholine derivatives in the pharmaceutical industry, particularly in developing new antifungal agents (Zhou et al., 2013).
Safety and Hazards
Direcciones Futuras
The rapid development in bacterial resistance to many groups of known antibiotics has led to the discovery of antibacterial drug candidates with previously unknown mechanisms of action . Benzimidazole derivatives, including “2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine”, are being studied for their potential in this area .
Mecanismo De Acción
Target of Action
It’s worth noting that morpholine derivatives like amorolfine are known to inhibit fungal enzymes d14 reductase and d7-d8 isomerase . Similarly, benzimidazole moiety has been reported to exhibit diverse pharmacological activities .
Mode of Action
For instance, Amorolfine, a morpholine derivative, inhibits fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .
Biochemical Pathways
Similar compounds like amorolfine are known to affect fungal sterol synthesis pathways .
Pharmacokinetics
The compound’s molecular weight (30439) and LogP (349) suggest that it may have suitable properties for bioavailability .
Result of Action
Propiedades
IUPAC Name |
2,6-dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10-8-17(9-11(2)18-10)14-15-12-6-4-5-7-13(12)16(14)3/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZHYBYMOSOUES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2408822.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B2408824.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B2408827.png)
![N-(2,3-dihydro-1H-inden-1-yl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2408830.png)

![methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2408833.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408836.png)
![9-(4-bromophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2408839.png)


![2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2408842.png)
